molecular formula C30H31Cl3N4O4 B560314 GSK 1562590 hydrochloride CAS No. 1003878-07-6

GSK 1562590 hydrochloride

Cat. No.: B560314
CAS No.: 1003878-07-6
M. Wt: 617.952
InChI Key: XTVXEMMIPYMBLL-SNYZSRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK 1562590 hydrochloride is a high affinity and selective urotensin II (UT) receptor antagonist . It exhibits selectivity for UT receptors over a range of G protein-coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters .


Molecular Structure Analysis

The molecular weight of this compound is 617.95 . Its chemical formula is C30H30Cl2N4O4.HCl . The chemical name is N - [ (1 R )-1- [3’- (Aminocarbonyl) [1,1’-biphenyl]-4-yl]-2- (1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro- N -methyl-3-oxo-4 H -1,4-benzoxazine-4-acetamide hydrochloride .


Physical and Chemical Properties Analysis

This compound is soluble to 100 mM in DMSO . It should be stored at +4°C .

Scientific Research Applications

Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Signaling Pathways

GSK 1562590 hydrochloride, as a potential inhibitor of Glycogen synthase kinase-3 (GSK-3), plays a significant role in various cellular processes and signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle, and proliferation. It is known for its unusual activity regulation, primarily through inhibition, and its preference for previously phosphorylated substrates (Doble & Woodgett, 2003). This kinase is also implicated in insulin-mediated signaling pathways, with its inhibition leading to various cellular responses (Stambolic & Woodgett, 1994).

Therapeutic Potential in Diseases

Research has highlighted the potential therapeutic applications of GSK-3 inhibition in various diseases. Increased GSK-3 activity is linked to Alzheimer's disease and non-insulin-dependent diabetes mellitus. Therefore, inhibitors like this compound might offer promising therapeutic benefits in these conditions (Eldar-Finkelman, 2002). Additionally, GSK-3 inhibitors have shown potential in reducing organ injury/dysfunction caused by endotoxemia, indicating a role in managing inflammation-related disorders (Dugo et al., 2005).

Role in Circadian Rhythm and Neurodegenerative Diseases

Indirubins, similar to this compound, as GSK-3 inhibitors, have been investigated for their effects on circadian rhythm. This suggests a potential application of this compound in regulating circadian rhythms (Vougogiannopoulou et al., 2008). Additionally, the role of GSK-3 in neurodegenerative diseases has been extensively studied, highlighting its potential as a target for therapeutics aimed at conditions like Alzheimer's disease (Martínez et al., 2002).

Applications in Metabolic Syndrome

Studies have also investigated the effects of GSK-3 inhibitors on metabolic syndrome, indicating the potential utility of this compound in this area. For instance, the phosphorylation of GSK-3β in omental adipose tissue of metabolic syndrome patients has been a subject of research (Xu Jin, 2014).

Drug Development and Collaboration

The collaboration between academia and industry in drug development, including the discovery of potent and selective GSK-3 inhibitors, is crucial. This collaborative approach facilitates the training of students in research, providing insights into medicinal chemistry as practiced in the industry, which is essential for the development of drugs like this compound (Macdonald et al., 2016).

Mechanism of Action

GSK 1562590 hydrochloride acts as a high affinity and selective antagonist of the urotensin-II receptor (UT) . It suppresses human urotensin-II (hU-II)-induced contraction of isolated rat aorta in vitro and ex vivo . It also inhibits the hU-II-induced increase in mean blood pressure in vivo .

Safety and Hazards

As a product sold for research purposes, GSK 1562590 hydrochloride should be handled with care. It’s important to note that hazardous chemicals must be used in a way that minimizes any potential adverse effects on human health, safety, and the environment .

Biochemical Analysis

Biochemical Properties

GSK 1562590 hydrochloride interacts with the urotensin-II receptor (UT), a G protein-coupled receptor. The compound has high affinity for mammalian recombinant (mouse, rat, cat, monkey, human) and native UT, with pKi values of 9.14-9.66 . The nature of these interactions involves the binding of this compound to the UT receptor, thereby antagonizing its function .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the UT receptor. It suppresses human urotensin-II-induced contraction of isolated rat aorta in vitro and ex vivo This suggests that this compound can influence cell function by modulating cell signaling pathways related to contraction

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the UT receptor, thereby inhibiting the receptor’s function This inhibition can lead to changes in gene expression and cellular responses

Properties

IUPAC Name

3-[4-[(1R)-1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVXEMMIPYMBLL-SNYZSRNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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